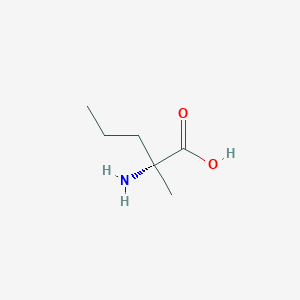
(R)-2-Amino-2-methyl-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would include the starting materials, the reagents used, the conditions of the reaction (such as temperature and pH), and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents. These properties can provide important clues about the compound’s structure .Wissenschaftliche Forschungsanwendungen
-
Amino–yne Click Chemistry : This is a spontaneous reaction system that has been rapidly developed in recent years. It has become a useful tool for scientists in various fields since its first report in 2017. The applications of this reaction are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
-
Photothermal Applications of Two-Dimensional Nanomaterials : Two-dimensional (2D) nanomaterials have become mainstream due to their higher photothermal conversion efficiency. Their applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .
-
Amino-Functionalized Carbon Nanomaterials : Carbon-based nanomaterials (CNMs) such as fullerenes, carbon nanotubes (CNTs), graphene, and carbon dots (CDs) have attracted considerable attention in the scientific community .
-
Amino–yne Click Chemistry : This is a spontaneous reaction system that has been rapidly developed in recent years. It has become a useful tool for scientists in various fields since its first report in 2017. The applications of this reaction are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
-
Photothermal Applications of Two-Dimensional Nanomaterials : Two-dimensional (2D) nanomaterials have become mainstream due to their higher photothermal conversion efficiency. Their applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .
-
Amino-Functionalized Carbon Nanomaterials : Carbon-based nanomaterials (CNMs) such as fullerenes, carbon nanotubes (CNTs), graphene, and carbon dots (CDs) have attracted considerable attention in the scientific community .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGLYBWNNQMOW-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@](C)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-methyl-pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

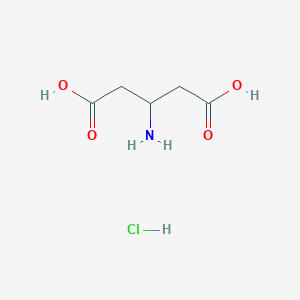


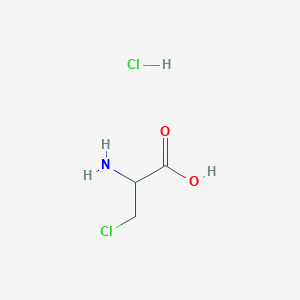
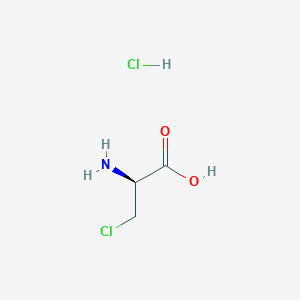
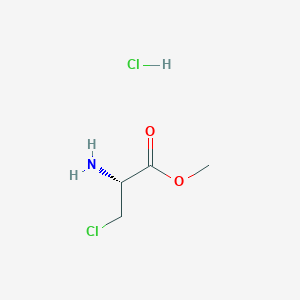
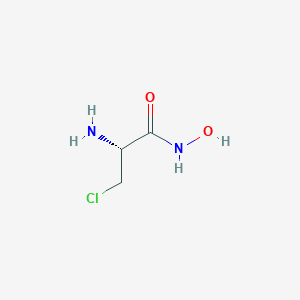





![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)
![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)